Desmethylglycitein chemical structure and properties
Desmethylglycitein chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylglycitein, also known as 4',6,7-trihydroxyisoflavone, is a naturally occurring isoflavone, a class of phytoestrogens. It is structurally related to other well-known isoflavones like daidzein and genistein and is found in soy products. This document provides an in-depth technical overview of Desmethylglycitein, covering its chemical structure, properties, and significant biological activities, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.
Chemical Structure and Properties
Desmethylglycitein is a polyhydroxylated isoflavone with a core benzopyran-4-one structure substituted with three hydroxyl groups.
Chemical Structure:
Table 1: Chemical Identifiers and Properties of Desmethylglycitein
| Property | Value | Reference |
| IUPAC Name | 6,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one | [1] |
| Synonyms | 4',6,7-Trihydroxyisoflavone, 6,7,4'-Trihydroxyisoflavone, 6-Hydroxydaidzein | |
| CAS Number | 17817-31-1 | |
| Molecular Formula | C₁₅H₁₀O₅ | [1] |
| Molecular Weight | 270.24 g/mol | [1] |
| SMILES | C1=CC(=CC=C1C2=COC3=C(C2=O)C=C(C=C3O)O)O | |
| InChI | InChI=1S/C15H10O5/c16-8-1-4-10(5-2-8)12-7-20-14-6-11(17)9(16)3-13(14)15(12)19/h1-7,16-18H |
Table 2: Physical Properties of Desmethylglycitein
| Property | Value | Reference |
| Melting Point | Data not available | |
| Solubility | Soluble in DMSO | [2][3] |
| Data on quantitative solubility in water and ethanol is limited. | [2][4] |
Table 3: Spectral Data of Desmethylglycitein
| Spectral Data Type | Key Features | Reference |
| ¹H NMR & ¹³C NMR | Specific peak assignments are not readily available in the literature. However, the spectra would be consistent with the isoflavone structure, showing signals for the aromatic protons and carbons. A published ¹³C NMR spectrum of pure Dimethylglycine (DMG) shows characteristic resonances.[5] | [5][6][7][8] |
| FT-IR | Expected to show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. | [9][10][11][12][13] |
| UV-Vis | Isoflavones typically exhibit two major absorption bands in the UV-Vis spectrum, arising from the benzoyl and cinnamoyl systems of the chromone ring. | [14][15][16][17] |
Biological Activities and Signaling Pathways
Desmethylglycitein exhibits a range of biological activities, primarily attributed to its antioxidant properties and its ability to modulate key cellular signaling pathways.
Antioxidant Activity
Desmethylglycitein is a potent antioxidant, capable of scavenging free radicals. This activity is a key contributor to its potential health benefits.
Anticancer Activity
Desmethylglycitein has demonstrated anticancer properties, notably against human colon cancer cells (HCT-116). Its mechanism of action involves the inhibition of cell proliferation and the induction of cell cycle arrest.
Modulation of Signaling Pathways
Desmethylglycitein has been identified as an inhibitor of several key protein kinases involved in cell growth, proliferation, and survival.
-
Protein Kinase Cα (PKCα) Inhibition: Desmethylglycitein directly inhibits PKCα, a serine/threonine kinase involved in various cellular processes, including cell proliferation and differentiation.[18]
-
Phosphoinositide 3-kinase (PI3K) Inhibition: It acts as an inhibitor of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and growth. Dysregulation of this pathway is common in many cancers.[19][20][21][22][23]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Desmethylglycitein inhibits CDK1 and CDK2, key regulators of the cell cycle. Inhibition of these kinases can lead to cell cycle arrest, preventing cancer cell proliferation.[24][25][26][27][28]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the PKCα signaling pathway by Desmethylglycitein.
Caption: Inhibition of the PI3K/Akt signaling pathway by Desmethylglycitein.
Caption: Inhibition of Cell Cycle Progression by Desmethylglycitein via CDK1/2.
Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To determine the free radical scavenging activity of Desmethylglycitein.
Materials:
-
Desmethylglycitein
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of sample solutions: Prepare a stock solution of Desmethylglycitein in methanol or ethanol. Perform serial dilutions to obtain a range of concentrations.
-
Assay: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the sample solutions (different concentrations of Desmethylglycitein) to the wells. c. For the positive control, use ascorbic acid at various concentrations. d. For the blank, use 100 µL of methanol or ethanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
MTT Assay for Cell Viability (Anticancer Activity)
Objective: To assess the cytotoxic effect of Desmethylglycitein on HCT-116 human colon cancer cells.
Materials:
-
HCT-116 cells
-
DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Desmethylglycitein
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: After 24 hours, treat the cells with various concentrations of Desmethylglycitein dissolved in the culture medium. Include a vehicle control (medium with the same amount of DMSO used to dissolve the compound).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
In Vitro Kinase Inhibition Assays (PKCα, PI3K, CDK1/2)
Objective: To determine the inhibitory effect of Desmethylglycitein on the activity of specific protein kinases.
General Principle: These assays typically measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human kinase (PKCα, PI3K, or CDK2/Cyclin A)
-
Specific substrate for each kinase
-
ATP
-
Assay buffer
-
Desmethylglycitein
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96-well or 384-well plates
-
Luminometer
General Procedure (ADP-Glo™ Kinase Assay):
-
Kinase Reaction: a. Set up the kinase reaction in a white opaque plate by adding the kinase, its specific substrate, and Desmethylglycitein at various concentrations in the appropriate kinase buffer. b. Initiate the reaction by adding ATP. c. Incubate at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and simultaneously measure the newly synthesized ATP through a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in luminescence in the presence of Desmethylglycitein indicates inhibition. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Desmethylglycitein is a promising natural compound with significant antioxidant and anticancer activities. Its ability to inhibit key signaling pathways, including PKCα, PI3K/Akt, and CDK1/2, underscores its potential for development as a therapeutic agent. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and therapeutic applications of this intriguing isoflavone. Further studies are warranted to fully elucidate its pharmacological profile and to explore its efficacy and safety in preclinical and clinical settings.
References
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- 23. mdpi.com [mdpi.com]
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